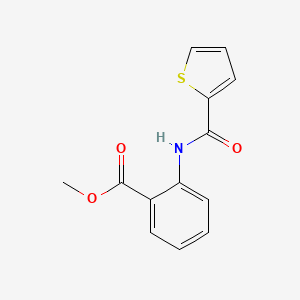

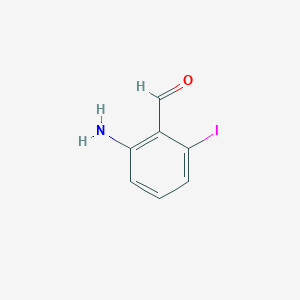

![molecular formula C12H11ClN2O4S B2500354 7-(Cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride CAS No. 2177258-28-3](/img/structure/B2500354.png)

7-(Cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "7-(Cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride" is a derivative of thienopyridine, a class of compounds known for their biological activity, including antibacterial properties. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry and biological activity of closely related thienopyridine derivatives, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of thienopyridine derivatives often involves cyclization reactions and modifications at various positions on the core structure to enhance biological activity. For instance, the synthesis of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, which share a similar cyclopropyl and carboxylic acid functional groups with the compound of interest, was achieved through Dieckmann-type cyclization . This suggests that similar synthetic strategies could be applicable for the synthesis of "7-(Cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride."

Molecular Structure Analysis

The molecular structure of thienopyridine derivatives is crucial for their biological activity. For example, the presence of a cyclopropyl group has been shown to be significant in the inhibitory activity of these compounds against mammalian topoisomerase II . The stereochemistry and conformational isomerism, as indicated by the chiroptical properties of N-(2-chloro-7-cyclopropyl-4,7-dihydro-4-oxothieno[2,3-b]pyridine-5-carbonyl) L-α-amino esters, also play a role in their biological activity . These findings suggest that the molecular structure of "7-(Cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride" would be a key factor in its potential biological applications.

Chemical Reactions Analysis

Thienopyridine derivatives undergo various chemical reactions that can modify their structure and, consequently, their biological activity. For instance, the kinetics of hydrolysis of a thienopyridine derivative was studied, showing that the reaction can be catalyzed by pyridine, which could be relevant for the stability and reactivity of the compound . Additionally, the displacement reactions to produce different derivatives indicate the versatility of thienopyridine chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyridine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The antibacterial activity of these compounds, as seen in the evaluation of 7-cyclopropyl-4,7-dihydro-4-oxothieno[2,3-b]pyridine-5-carboxylic acids, is a direct result of their chemical properties . These properties are essential for the development of thienopyridine derivatives as pharmaceutical agents, suggesting that "7-(Cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride" would also need to be characterized in this regard to assess its potential as a drug candidate.

科学的研究の応用

Synthesis and Structural Studies

- Researchers El-Meligie et al. (2020) explored synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives, which are structurally related to 7-(Cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride. Their work focuses on the versatility of thiophene-2-carboxamides for the preparation of these compounds (El-Meligie et al., 2020).

Antibacterial Properties

- A study by El-Abadelah et al. (1998) investigated the synthesis and antibacterial activity of certain thienopyridinone derivatives, including those similar to 7-(Cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride. This study sheds light on the potential antibacterial applications of such compounds (El-Abadelah et al., 1998).

Antitumor Activity

- Queiroz et al. (2010) prepared novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines and evaluated their antitumoral activities. This work provides insights into the potential use of similar compounds in cancer research (Queiroz et al., 2010).

Synthetic and Chemical Transformations

- Klemm et al. (1985) explored the chemistry of thienopyridines, including methods for the synthesis and transformation of compounds related to 7-(Cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride. Their research contributes to the understanding of the chemical behavior of these compounds (Klemm et al., 1985).

特性

IUPAC Name |

7-(cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S.ClH/c15-11(16)6-3-13-8-7(12(17)18)4-19-10(8)9(6)14-5-1-2-5;/h3-5H,1-2H2,(H,13,14)(H,15,16)(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCPFSXBOWQZKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C3C(=NC=C2C(=O)O)C(=CS3)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

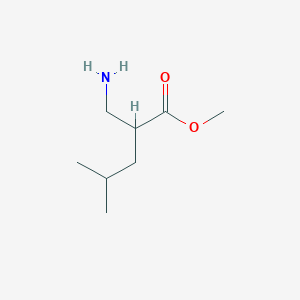

![2-(2-Morpholinoethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2500271.png)

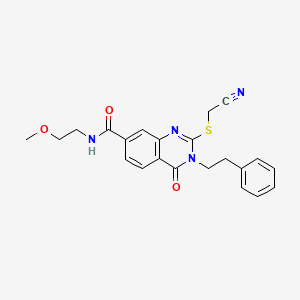

![1-{4-[(4-Aminophenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B2500274.png)

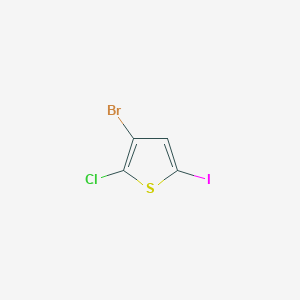

![methyl 5-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2500277.png)

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid](/img/structure/B2500278.png)

![7-methyl-2-(3-oxo-3-pyrrolidin-1-ylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2500281.png)

![2,4-difluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2500285.png)